Comparative Depolarization Potency: Homobatrachotoxin vs. Batrachotoxin (BTX) and Analogs
In a direct head-to-head comparison using rat phrenic nerve-diaphragm muscle preparations, homobatrachotoxin was found to be one of the three most potent batrachotoxin analogs [1]. It elicited a 50% membrane depolarization (EC50) at a concentration of 18 x 10⁻⁹ M in one hour, compared to 4.5 x 10⁻⁹ M for batrachotoxin (BTX) and 12 x 10⁻⁹ M for the 20α-2,4,5-trimethylpyrrole-3-carboxylate analog. For context, other analogs were drastically less potent: the 20α-p-bromobenzoate of BTX-A was 220-fold less potent than BTX [1].
| Evidence Dimension | Concentration for 50% membrane depolarization in 1 hour (EC50) |
|---|---|
| Target Compound Data | 18 x 10⁻⁹ M |
| Comparator Or Baseline | Batrachotoxin (BTX): 4.5 x 10⁻⁹ M; 20α-2,4,5-trimethylpyrrole-3-carboxylate of BTX-A: 12 x 10⁻⁹ M; 20α-p-bromobenzoate of BTX-A: 220-fold less potent than BTX |
| Quantified Difference | Homobatrachotoxin is 4-fold less potent than BTX, but 3-fold more potent than the 20α-p-bromobenzoate analog's relative activity. |
| Conditions | Rat phrenic nerve-diaphragm muscle preparations at 37°C; measurement of muscle membrane potential |
Why This Matters
This direct potency comparison quantifies the functional impact of the 2-ethyl-4-methylpyrrole substitution on sodium channel activation, allowing researchers to select the optimal tool compound based on the required potency window for their specific assay.
- [1] Warnick, J. E., Albuquerque, E. X., Onur, R., Jansson, S. E., Daly, J., Tokuyama, T., & Witkop, B. (1975). The pharmacology of batrachotoxin. VII. Structure-activity relationships and the effects of pH. Journal of Pharmacology and Experimental Therapeutics, 193(1), 232-245. View Source
